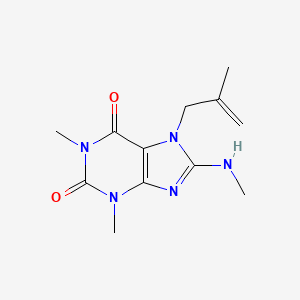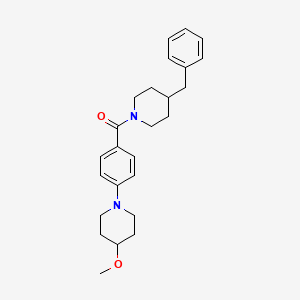
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for many years as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). However, recent scientific research has shown that theophylline has many other potential applications.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to bronchodilation and relaxation of smooth muscles in the airways, which improves breathing in patients with respiratory conditions such as asthma and 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione. Theophylline also has effects on other physiological processes such as inflammation, immune function, and neurotransmitter release.
Biochemical and Physiological Effects
Theophylline has several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Theophylline also has antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, theophylline has been shown to modulate immune function by increasing the production of certain immune cells and reducing the production of others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, theophylline also has some limitations. It has a narrow therapeutic index, meaning that there is a small margin between effective and toxic doses. Additionally, theophylline can interact with other drugs and has potential side effects such as nausea, vomiting, and tremors.
Direcciones Futuras
There are several potential future directions for research on theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Theophylline has been shown to improve cognitive function and memory in animal models, and further research could explore its potential as a therapeutic agent in humans. Another area of interest is theophylline's potential to modulate immune function. Research could investigate its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, theophylline's anti-inflammatory and antioxidant properties could be further explored for their potential in preventing and treating chronic diseases such as cancer and cardiovascular disease.
Conclusion
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione, or theophylline, is a xanthine derivative with many potential therapeutic applications. Its well-established mechanism of action and relatively low cost make it a useful tool for researchers. While theophylline has primarily been used as a bronchodilator in the past, recent scientific research has shown that it has many other potential uses. Further research is needed to fully explore its potential as a therapeutic agent in a variety of conditions.
Métodos De Síntesis
Theophylline can be synthesized from xanthine or caffeine through a series of chemical reactions. The most common method involves the reaction of xanthine with ethylene diamine to form 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione. This compound is then treated with methyl iodide and sodium hydroxide to form theophylline.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its potential therapeutic effects in a variety of conditions. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. Theophylline has been investigated as a potential treatment for conditions such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential to improve cognitive function and memory.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h1,6H2,2-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUXHBJOELKWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(2-methylallyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)


![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)




![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)